molecular formula C14H10F3NO2 B3096469 3-((4-(Trifluoromethyl)Phenyl)Amino)Benzoic Acid

3-((4-(Trifluoromethyl)Phenyl)Amino)Benzoic Acid

Cat. No.: B3096469
M. Wt: 281.23 g/mol
InChI Key: MDZIRNPRVJEHHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AKR1C3-IN-4 is a novel inhibitor of the enzyme aldo-keto reductase family 1 member C3 (AKR1C3). AKR1C3 is an enzyme involved in the metabolism of steroids, prostaglandins, and lipid aldehydes. It plays a crucial role in the biosynthesis of androgens and estrogens, making it a significant target in cancer research, particularly for hormone-dependent cancers such as prostate and breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AKR1C3-IN-4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:

    Formation of the Core Structure: This step involves the construction of the core scaffold of the molecule, often through cyclization reactions.

    Functional Group Modifications: Introduction of various functional groups to enhance the inhibitory activity and selectivity towards AKR1C3.

    Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.

Industrial Production Methods

Industrial production of AKR1C3-IN-4 would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods .

Chemical Reactions Analysis

Types of Reactions

AKR1C3-IN-4 undergoes several types of chemical reactions, including:

    Reduction: AKR1C3-IN-4 can participate in reduction reactions, particularly in the presence of reducing agents.

    Oxidation: It can also undergo oxidation reactions under specific conditions.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield alcohols, while oxidation reactions can produce ketones or aldehydes .

Scientific Research Applications

AKR1C3-IN-4 has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Stylopine: Another inhibitor of AKR1C3, known for its strong binding affinity.

    Non-steroidal Anti-inflammatory Drugs (NSAIDs): Some NSAIDs also inhibit AKR1C3 but with less specificity.

    Flavonoids: Natural compounds that have been shown to inhibit AKR1C3.

Uniqueness

AKR1C3-IN-4 is unique due to its high specificity and potency in inhibiting AKR1C3 compared to other inhibitors. It has been optimized to have a lower inhibition constant (ki) than Stylopine, making it a more effective inhibitor .

Properties

IUPAC Name

3-[4-(trifluoromethyl)anilino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)10-4-6-11(7-5-10)18-12-3-1-2-9(8-12)13(19)20/h1-8,18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZIRNPRVJEHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=CC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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